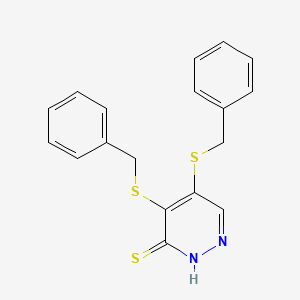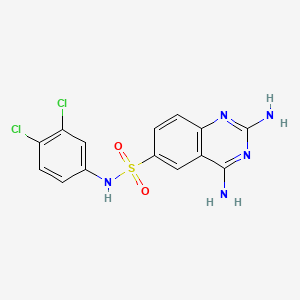
2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Quinazoline Core: Starting with an appropriate aromatic amine and a carbonyl compound to form the quinazoline core.
Sulfonation: Introduction of the sulfonic acid group through sulfonation reactions.
Amidation: Coupling with 3,4-dichloro-phenylamine to form the final amide product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated quinazolines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-quinazoline-6-sulfonic acid (phenyl)-amide: Lacks the dichloro substitution.
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-amide: Contains only one chlorine atom.
2,4-Diamino-quinazoline-6-sulfonic acid (4-chloro-phenyl)-amide: Chlorine substitution at a different position.
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid (3,4-dichloro-phenyl)-amide is unique due to the presence of two chlorine atoms on the phenyl ring, which may enhance its biological activity and specificity compared to similar compounds.
Propriétés
Numéro CAS |
92144-28-0 |
|---|---|
Formule moléculaire |
C14H11Cl2N5O2S |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
2,4-diamino-N-(3,4-dichlorophenyl)quinazoline-6-sulfonamide |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-10-3-1-7(5-11(10)16)21-24(22,23)8-2-4-12-9(6-8)13(17)20-14(18)19-12/h1-6,21H,(H4,17,18,19,20) |
Clé InChI |
HHWIWTYLCSYMPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


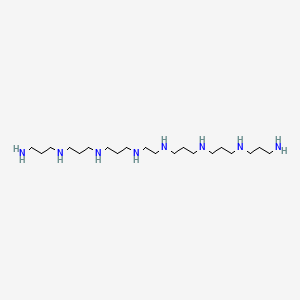
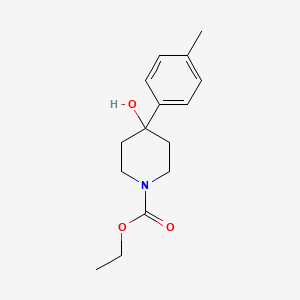

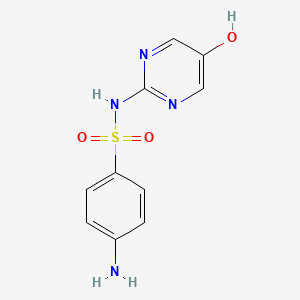
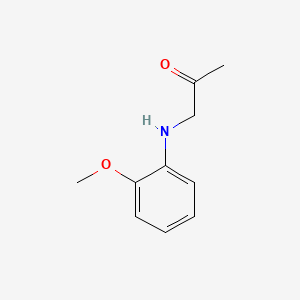
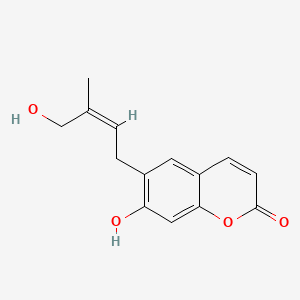

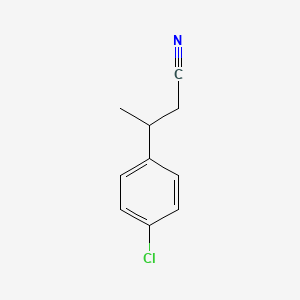
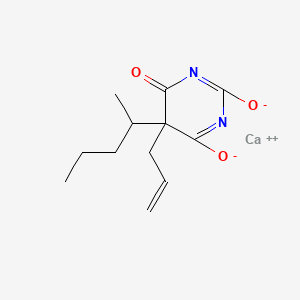

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

